Ganoderenic Acid H Exhibits 5.1-Fold Higher Potency than Ganoderenic Acid D in H5N1 Neuraminidase Inhibition
In a direct head-to-head neuraminidase inhibition assay across 23 Ganoderma triterpenoids, Ganoderenic Acid H demonstrated an IC50 of 28.0 ± 10.9 μM against H5N1 neuraminidase, whereas Ganoderenic Acid D (same molecular formula C30H40O7, differing in C-7 substitution and double-bond configuration) exhibited an IC50 of 123.4 ± 22.5 μM against the same target [1]. Both compounds showed no detectable inhibition against H1N1 neuraminidase (IC50 >200 μM) [2].
| Evidence Dimension | H5N1 neuraminidase inhibition IC50 (μM) |
|---|---|
| Target Compound Data | 28.0 ± 10.9 μM |
| Comparator Or Baseline | Ganoderenic Acid D: 123.4 ± 22.5 μM |
| Quantified Difference | 5.1-fold lower IC50 (higher potency) for Ganoderenic Acid H |
| Conditions | Fluorometric neuraminidase inhibition assay using H5N1 influenza virus neuraminidase |
Why This Matters
For researchers screening anti-influenza leads, Ganoderenic Acid H offers a quantifiable potency advantage over the isomeric Ganoderenic Acid D in the H5N1 neuraminidase assay, enabling selection based on empirical target engagement data rather than structural similarity alone.
- [1] Zhu Q, Bang TH, Ohnuki K, et al. Inhibition of neuraminidase by Ganoderma triterpenoids and implications for neuraminidase inhibitor design. Sci Rep. 2015;5:13194. Table 2. View Source
- [2] Zhu Q, Bang TH, Ohnuki K, et al. Sci Rep. 2015;5:13194. Compound 12 (Ganoderenic Acid H) and Compound 17 (Ganoderenic Acid D) data. View Source
